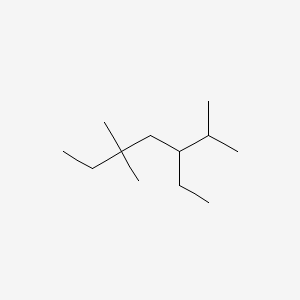

3-Ethyl-2,5,5-trimethylheptane

Description

Significance of Alkane Isomerism in Advanced Chemical Systems

Isomerism is a foundational concept in organic chemistry where compounds share the same molecular formula but have different atomic arrangements. chemsrc.com For alkanes, this primarily manifests as constitutional (or structural) isomerism. nist.govnih.gov Molecules with the same number of carbon and hydrogen atoms can exist as straight-chain (n-alkanes) or branched-chain isomers. For instance, the formula C4H10 represents both the linear molecule butane (B89635) and its branched counterpart, 2-methylpropane (isobutane). chemsrc.com

The significance of this isomerism is profound. Different structural arrangements lead to distinct physical and chemical properties. chemsrc.comnih.gov Branching affects the molecule's surface area and the strength of intermolecular forces (van der Waals forces), which in turn influences properties like boiling point, melting point, and viscosity. Generally, increased branching leads to a lower boiling point compared to the straight-chain isomer due to a more compact molecular shape that reduces the surface area available for intermolecular contact. This diversity in properties, stemming from identical atomic constituents, is crucial for applications ranging from fuel formulation, where octane (B31449) ratings are directly tied to branching, to their use as reference compounds in analytical chemistry. The number of possible isomers grows exponentially with the number of carbon atoms; while C6H14 has five isomers, C15H32 has a staggering 4,347 possible arrangements. molaid.com

Methodological Advances for Complex Hydrocarbon Analysis

The vast number of isomers for larger alkanes presents a significant analytical challenge. Distinguishing between numerous structurally similar compounds in a complex mixture requires sophisticated analytical techniques. Gas chromatography (GC) is a cornerstone method for separating volatile compounds like alkanes. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC allows for both quantification and structural elucidation of individual hydrocarbons.

Recent advancements have focused on improving the efficiency and accuracy of these analyses. Miniaturized protocols have been developed that reduce sample size and solvent consumption, making large-scale experiments more feasible and cost-effective. These methods often involve simplified sample preparation steps, such as direct purification of crude extracts with silica (B1680970) powder, which generates cleaner alkane profiles for GC analysis. The use of advanced spectroscopic techniques, including various forms of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides complementary data for unambiguous structure confirmation.

Scope and Research Context for 3-Ethyl-2,5,5-trimethylheptane

This compound is a specific branched-chain alkane with the molecular formula C12H26. As an isomer of dodecane (B42187), it is one of many possible structural arrangements for this formula. Its formal name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), describes a seven-carbon (heptane) parent chain with an ethyl group at the third carbon position and three methyl groups located at the second and fifth (two groups) positions.

Despite being a structurally defined molecule registered under CAS number 62198-70-3, this compound is not a widely studied compound in academic or industrial literature. molaid.com Its primary relevance appears to be as a reference compound or as a component within the vast library of hydrocarbon isomers used for fundamental studies or analytical database compilations. Detailed experimental research focusing specifically on its synthesis, reactivity, or application is not prominent in publicly accessible databases. Therefore, much of the available data on its properties are derived from computational models rather than direct laboratory measurement.

Physicochemical and Computed Properties of this compound

The following tables summarize the key identifiers and computed physicochemical properties for this compound, primarily sourced from computational data.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H26 |

| CAS Number | 62198-70-3 molaid.com |

| Molecular Weight | 170.33 g/mol |

| PubChem CID | 21692588 |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 5.8 | PubChem |

| Boiling Point (Predicted) | 187.9 °C | PubChem |

| Flash Point (Predicted) | 62.1 °C | PubChem |

| Density (Predicted) | 0.8±0.1 g/cm³ | PubChem |

| Refractive Index (Predicted) | 1.433 | PubChem |

| Molar Refractivity (Predicted) | 56.7±0.3 cm³ | PubChem |

| Polarizability (Predicted) | 22.5±0.5 10⁻²⁴cm³ | PubChem |

| Surface Tension (Predicted) | 25.1±3.0 dyne/cm | PubChem |

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified in the available literature.

Detailed Research Findings

As noted, specific experimental research on this compound is scarce. The available information is limited to its structural definition and computationally predicted properties.

The predicted boiling point of 187.9 °C is consistent with a C12 alkane, though its specific value relative to other dodecane isomers would depend on the degree of branching and molecular compactness. The XLogP3 value of 5.8 is a computed measure of hydrophobicity (lipophilicity). A higher LogP value indicates lower solubility in water and higher solubility in nonpolar solvents like lipids, which is a characteristic feature of long-chain alkanes.

Other predicted values, such as density, refractive index, and surface tension, provide a theoretical physicochemical profile of the compound. These values are useful in theoretical models and for providing a baseline for comparison if the compound were to be synthesized and studied experimentally. In a research context, such data can be used to calibrate analytical models or to understand structure-property relationships within the vast family of alkane isomers. Without dedicated studies, its role remains that of a theoretical or potential reference molecule within the broader landscape of hydrocarbon chemistry.

Structure

3D Structure

Properties

CAS No. |

62198-70-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,5,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(10(3)4)9-12(5,6)8-2/h10-11H,7-9H2,1-6H3 |

InChI Key |

MARFNXCIPCRAJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)(C)CC)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Branched Alkane Isomers

Catalytic Strategies for Branched Alkane Construction

Catalytic methods are paramount in the large-scale production of branched alkanes, offering efficient pathways to isomerize linear hydrocarbons into their more valuable, branched counterparts. These strategies typically rely on bifunctional catalysts that can perform multiple reaction steps sequentially.

Hydroisomerization is a key industrial process for converting long-chain normal paraffins (n-paraffins), often found in waxy petroleum feedstocks, into branched iso-paraffins. mdpi.comacs.org This transformation improves the cold-flow properties and increases the octane (B31449) number of fuels. mdpi.comtandfonline.com The reaction is typically carried out over bifunctional catalysts that possess both metallic and acidic functionalities. tandfonline.comresearchgate.net

The widely accepted mechanism for hydroisomerization involves a three-step sequence: mdpi.comresearchgate.net

Dehydrogenation: The linear alkane is first dehydrogenated on a metal site (e.g., platinum, palladium) to form an alkene intermediate. mdpi.comresearchgate.net

Isomerization: The alkene intermediate migrates to an acidic site on the catalyst support (e.g., a zeolite) where it is protonated to form a carbenium ion. This carbocation then undergoes skeletal rearrangement to a more stable, branched carbenium ion. tandfonline.com

Hydrogenation: The branched carbenium ion is deprotonated to form a branched alkene, which then migrates back to a metal site and is hydrogenated to the final branched alkane product. researchgate.net

The efficiency of this process is a delicate balance, as the acidic sites that catalyze the desired isomerization can also promote hydrocracking, an undesirable side reaction that breaks down the hydrocarbon chains into smaller, lower-value products. researchgate.netrsc.org The selectivity towards isomerization over cracking is influenced by the catalyst's properties and the reaction conditions. researchgate.net

While hydroisomerization is effective for creating a mixture of branched isomers, the synthesis of a single, specific alkane requires highly controlled regio- and stereoselective methods.

Regioselectivity refers to the control of where on a molecule a chemical reaction occurs. In alkane synthesis, this translates to controlling the position of the branches. numberanalytics.com For instance, in the free-radical halogenation of an alkane, the halogen will preferentially substitute at the most stable radical position (tertiary > secondary > primary), which can be the first step in introducing a branch at a specific location. youtube.commasterorganicchemistry.com More advanced catalytic methods, such as nickel-catalyzed cross-coupling reactions (e.g., Negishi coupling), can join alkyl fragments with high regioselectivity to build a specific carbon skeleton. organic-chemistry.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. masterorganicchemistry.com While many simple alkanes are not chiral, more complex branched structures like 3-methylhexane (B165618) can be. wikipedia.org Achieving stereoselectivity in alkane synthesis often involves reactions of precursors like alkenes. For example, the reduction of an alkyne can produce either a cis or trans alkene depending on the reagents used (e.g., Lindlar's catalyst for cis, sodium in liquid ammonia (B1221849) for trans). youtube.com Subsequent reactions on these stereochemically defined alkenes can lead to alkanes with a specific spatial arrangement.

The performance of hydroisomerization catalysts is critically dependent on the balance between their metal and acid functions and their physical structure. rsc.org Recent research has focused on designing novel bifunctional catalysts to maximize isomer yield and minimize cracking. mdpi.com

Key areas of development include:

Optimizing Metal-Acid Balance: The ratio of metal sites to acid sites is crucial. An ideal catalyst has a synergistic effect between the two, ensuring that alkene intermediates formed on the metal sites can efficiently reach an acid site for isomerization and the resulting branched alkene can return to a metal site for hydrogenation before it undergoes further reactions like cracking. researchgate.netrsc.org

Tailoring Acidity: The strength and density of the Brønsted acid sites on the support material significantly impact selectivity. acs.org Using zeolites with moderate acidity or modifying them to reduce acid site density can suppress the hydrocracking side reaction. mdpi.comacs.org

Controlling Support Topology: The pore structure of the zeolite support plays a vital role. Medium-pore zeolites (e.g., ZSM-22, ZSM-23, SAPO-11) are often preferred for long-chain n-alkane isomerization because their shape can favor the formation of mono-branched isomers while hindering the formation of bulky multi-branched isomers that are prone to cracking. researchgate.netresearchgate.net

| Catalyst System | Support Material | Key Features & Findings | Reference |

|---|---|---|---|

| Pt/H-ZSM-5 | ZSM-5 Zeolite | Highly active but can lead to significant cracking due to high acid site density. Dealumination can improve isomer selectivity. | researchgate.net |

| Pt/ZSM-22 | ZSM-22 Zeolite | One-dimensional medium-pore structure favors mono-branched isomers. Performance is highly dependent on the Si/Al ratio, which controls acidity. | acs.org |

| Pt-Pd/H-beta | Nano-sized Beta Zeolite | Bimetallic system shows high yields of isomers (up to 70 wt.%) with minimal cracking. Mild acidity leads to high stability. | rsc.org |

| Ni or Pt/SAPO-11 | SAPO-11 | Considered a highly selective molecular sieve for hydroisomerization, often used in processes to improve cold flow properties of fuels. | researchgate.net |

Non-Catalytic Preparative Routes for Specific Alkane Architectures

For laboratory-scale synthesis where a precise, predetermined alkane structure is required, non-catalytic routes are often employed. These methods build the carbon skeleton through specific C-C bond-forming reactions.

Wurtz Reaction: This involves the coupling of two alkyl halides in the presence of sodium metal. While classic, it is generally only effective for synthesizing symmetrical alkanes and is often plagued by side reactions.

Corey-House Synthesis: A more versatile method involving the reaction of a lithium dialkylcuprate with an alkyl halide. It is one of the most effective ways to join two different alkyl groups to form an unsymmetrical alkane.

Kolbe Electrolysis: This method involves the electrolysis of a carboxylate salt. The process generates radicals that couple to form a new C-C bond, useful for creating higher alkanes from carboxylic acid precursors.

Reduction of Other Functional Groups: Alkanes can be readily prepared by the reduction of various functional groups. Alkenes and alkynes can be hydrogenated to form alkanes. Alcohols can also be converted to alkanes, and the reduction of aldehydes and ketones (e.g., via Wolff-Kishner or Clemmensen reduction) is a common method for removing an oxygen atom and forming a methylene (B1212753) group. stackexchange.com

Control of Branching Architecture in Alkane Synthesis

Controlling the degree and location of branching in an alkane is the ultimate goal of these synthetic strategies. The choice of method depends on the desired outcome—a complex mixture with improved bulk properties or a single, pure isomer.

In catalytic hydroisomerization , the branching architecture is controlled primarily by the catalyst's properties. The pore size of the zeolite support acts as a shape-selective filter; for example, narrow pores can restrict the formation of multi-branched isomers, thereby increasing the selectivity for mono-branched products. researchgate.net The balance of metal and acid sites, along with reaction conditions like temperature and hydrogen pressure, further steers the product distribution between isomerization and cracking. researchgate.netrsc.org

In non-catalytic synthesis , control is exerted by the reaction sequence itself. The chemist has direct control over the assembly of the molecule. By choosing specific starting materials and coupling reactions (like the Corey-House synthesis), a precise, highly branched structure can be built in a stepwise fashion. stackexchange.com This approach provides the highest level of control but is less practical for large-scale industrial production compared to catalytic reforming. stackexchange.com Ultimately, the stability of the final product is also a factor, as more highly branched alkanes are thermodynamically more stable than their linear counterparts. sinica.edu.tw

Theoretical and Computational Investigations of Branched Alkanes

Conformational Analysis and Energy Landscapes of Branched Alkanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com These different arrangements, known as conformations or conformers, often have different potential energies. The study of these energy differences and the barriers to rotation between them defines the potential energy landscape of the molecule. chemspider.com

For a branched alkane like 3-Ethyl-2,5,5-trimethylheptane, the sheer number of rotatable single bonds leads to a vast number of possible conformations. The stability of these conformers is primarily dictated by a combination of factors, including torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). wisc.edu In highly substituted alkanes, steric hindrance plays a dominant role. The general principle that bulky groups prefer to be in an anti-periplanar arrangement (180° dihedral angle) to minimize steric repulsion is a key determinant of the most stable conformations. pharmacy180.com Gauche interactions, where bulky groups are at a 60° dihedral angle, introduce a degree of steric strain and are therefore less stable than the anti conformation. wisc.edu The presence of a quaternary carbon, such as C5 in this compound, creates significant steric congestion, further influencing the preferred conformations around adjacent bonds.

The relative energies of different conformers determine their population at a given temperature, which in turn influences the macroscopic properties of the compound. The energy landscape, with its minima (stable conformers) and saddle points (transition states for interconversion), dictates the dynamics of conformational change. chemspider.com

Table 1: Hypothetical Relative Energies of Selected Conformers of this compound

This interactive table presents a simplified view of the potential energy landscape, focusing on rotation around the C3-C4 bond. The energies are hypothetical, based on established principles of steric and torsional strain in branched alkanes.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Key Interactions | Relative Energy (kcal/mol) |

| Anti | 180° | Ethyl group anti to the main chain | 0.00 |

| Gauche | 60° | Ethyl group gauche to the main chain | 1.2 |

| Eclipsed 1 | 120° | Ethyl group eclipsing a hydrogen | 4.5 |

| Eclipsed 2 | 0° | Ethyl group eclipsing a methyl group | 6.0 |

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Stability

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the electronic structure and energy of molecules from first principles, without the need for empirical parameters. researchgate.net These methods are widely applied to study the conformational preferences of molecules by calculating the energies of different conformers and the energy barriers for rotation around single bonds. mdpi.com

For branched alkanes, DFT methods, particularly those that include corrections for dispersion forces (e.g., M06-2X, B3LYP-D3), have proven to be highly effective in accurately predicting conformational energies and rotational barriers. mdpi.comnih.gov The calculations involve optimizing the geometry of each conformer to find its energy minimum on the potential energy surface. By systematically rotating a specific dihedral angle and calculating the energy at each step (a process known as a potential energy surface scan), the rotational barrier can be determined. researchgate.net These barriers represent the energy required to rotate from one staggered (low-energy) conformation to another through a high-energy eclipsed conformation. In a molecule as sterically congested as this compound, these barriers can be significantly higher than in linear alkanes due to the increased van der Waals repulsion in the eclipsed transition states. pharmacy180.com

Table 2: Hypothetical DFT-Calculated Rotational Energy Barriers in this compound

This table shows plausible rotational barriers for selected bonds in the molecule, calculated using a representative DFT method. These values reflect the higher steric hindrance around the more substituted carbon atoms.

| Rotational Bond | Transition State Description | Calculated Barrier (kcal/mol) |

| C2-C3 | Methyl group eclipsing ethyl group | 5.8 |

| C3-C4 | Ethyl group eclipsing a methylene (B1212753) group | 4.9 |

| C4-C5 | Methylene group eclipsing a methyl on C5 | 7.2 |

Molecular Dynamics Simulations of Alkane Conformations

While DFT methods provide static pictures of conformer energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. ilasseurope.org For alkanes, force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM are commonly used. ilasseurope.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Dodecane (B42187) Isomer

This table outlines a representative set of parameters for conducting an MD simulation on a molecule like this compound in a liquid state.

| Parameter | Value/Description |

| Force Field | OPLS-AA (All-Atom) |

| System | 256 molecules in a cubic box |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Time Step | 2 femtoseconds |

| Simulation Length | 100 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

Quantum Chemical Characterization of Electronic Structure

Beyond conformational analysis, quantum chemical methods provide a detailed picture of the electronic structure of molecules, including how electrons are distributed and how they participate in chemical bonds.

Electron Distribution and Bonding Analysis in Highly Branched Systems

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a calculated wave function in terms of the familiar chemical concepts of lone pairs, and bonds. uni-muenchen.de It provides a localized picture of bonding by transforming the delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. q-chem.com

For a molecule like this compound, NBO analysis can reveal subtle electronic effects arising from its branched structure. The analysis provides information on:

Natural Atomic Charges: The charge distribution across the molecule, indicating which atoms are electron-rich or electron-poor. In alkanes, carbon atoms are generally slightly negative, and hydrogen atoms are slightly positive. The specific values can be influenced by the local chemical environment.

Hybridization: The sp composition of the hybrid orbitals that form each bond. For instance, the carbon atoms in a strained or sterically hindered environment might show deviations from the ideal sp3 hybridization.

Table 4: Plausible NBO Analysis Results for this compound

This table presents hypothetical NBO data, illustrating the expected electronic characteristics for different atoms within the molecule.

| Atom | Natural Charge (e) | Hybridization of orbitals in C-C bonds |

| C2 (tertiary) | -0.19 | sp3.1 |

| C3 (tertiary) | -0.18 | sp3.2 |

| C5 (quaternary) | -0.15 | sp3.3 |

| H (on C2) | +0.08 | N/A |

| H (on C4) | +0.07 | N/A |

Predictive Modeling of Molecular Interactions and Structural Features

A major goal of computational chemistry is to predict the properties of molecules without the need for expensive and time-consuming experiments. This is often achieved through predictive modeling techniques like Quantitative Structure-Property Relationships.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Alkane Frameworks

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov The fundamental idea is to represent the molecular structure using numerical values called "molecular descriptors" and then build a mathematical model that links these descriptors to a specific property, such as boiling point, viscosity, or heat of formation. dtu.dk

For alkane frameworks, a wide variety of descriptors can be calculated:

Topological Descriptors: These are based on the 2D graph of the molecule and describe its size, shape, and degree of branching (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are calculated from the electronic wave function and include properties like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and dipole moment. dtu.dk

Once a set of descriptors is calculated for a series of related compounds (a "training set") with known properties, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build the QSPR model. nih.gov For highly branched alkanes like the isomers of dodecane, QSPR models can effectively capture how the degree and position of branching influence properties. For example, increased branching generally leads to a lower boiling point due to a more compact, spherical shape which reduces the surface area available for intermolecular van der Waals forces.

Table 5: Hypothetical QSPR Model for Predicting the Boiling Point of Dodecane Isomers

This table illustrates a simple linear QSPR model for the boiling point of C12H26 isomers, demonstrating the contribution of different types of molecular descriptors.

| Property | QSPR Equation |

| Boiling Point (°C) | BP = 250.1 - 15.2 * (Wiener Index)-0.5 + 0.8 * (Molecular Surface Area) - 2.5 * (Sphericity) |

| Descriptor | Description | Relevance |

| Wiener Index | A topological index related to the sum of distances between all pairs of atoms. | Captures the overall size and branching of the molecule. |

| Molecular Surface Area | The solvent-accessible surface area of the molecule. | Relates directly to the strength of intermolecular van der Waals forces. |

| Sphericity | A measure of how closely the molecular shape approaches that of a sphere. | Highly branched, compact isomers have higher sphericity and lower boiling points. |

Mechanistic Insights from Computational Reaction Pathway Exploration

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational investigation of this compound. Despite extensive searches for theoretical studies focusing on its reaction pathways, no specific research detailing the mechanistic insights from computational exploration for this particular branched alkane could be identified.

While computational chemistry is a powerful tool for understanding the reaction mechanisms of alkanes, including pyrolysis, combustion, and atmospheric oxidation, it appears that this compound has not been a specific subject of such detailed studies. General principles of alkane reactivity suggest that its thermal decomposition would proceed through a free-radical mechanism involving carbon-carbon and carbon-hydrogen bond scission. The presence of tertiary and quaternary carbon atoms would influence the initial bond dissociation energies and the subsequent radical rearrangement and beta-scission pathways.

However, without specific computational studies, any discussion of the reaction pathways, transition state energies, and product distributions for this compound would be purely speculative and fall outside the scope of this-evidence based article. The scientific community has published numerous computational studies on other branched alkanes, which have provided valuable insights into the effects of branching on reactivity. These studies often employ methods like Density Functional Theory (DFT) and ab initio calculations to map potential energy surfaces and determine kinetic parameters.

The absence of such data for this compound means that no data tables or detailed research findings on its computational reaction pathway exploration can be presented. Further research in this area would be necessary to provide the specific mechanistic insights requested.

Advanced Analytical and Spectroscopic Methodologies for Isomer Differentiation

High-Resolution Chromatographic Separations for Complex Hydrocarbon Mixtures

Chromatography is a foundational technique for separating the components of a mixture. For highly complex hydrocarbon samples containing numerous isomers, high-resolution methods are essential.

Comprehensive two-dimensional gas chromatography (GC × GC) is a powerful technique that provides a significant increase in separation capacity compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.com This method utilizes two columns with different stationary phases connected in series by a modulator. chemistry-matters.comwikipedia.org The first, longer column typically separates analytes based on their volatility or boiling point, while the second, shorter column performs a rapid separation based on a different property, such as polarity. sepsolve.comresearchgate.net

The modulator is a critical component that traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second column. sepsolve.comwikipedia.org This process preserves the initial separation while adding a second dimension of resolution. chemistry-matters.com The result is a structured two-dimensional chromatogram where compounds of similar chemical classes, such as n-alkanes, iso-alkanes, and cycloalkanes, elute in distinct regions, facilitating their identification in complex mixtures like petroleum. concawe.eunih.gov For a compound like 3-Ethyl-2,5,5-trimethylheptane, GC × GC can effectively separate it from other decane (B31447) isomers and from different hydrocarbon classes within a single analysis. researchgate.netacs.org The enhanced resolution and structured nature of the chromatograms make GC × GC particularly well-suited for the detailed compositional analysis of fuels and other complex hydrocarbon samples. acs.orgoup.com

Table 1: Typical Column Combinations in GC × GC for Hydrocarbon Analysis This table is interactive. You can sort and filter the data.

| First Dimension (Separation by Volatility) | Second Dimension (Separation by Polarity) | Application |

|---|---|---|

| Non-polar (e.g., DB-1, 100% dimethylpolysiloxane) | Mid-polar (e.g., 50% phenyl-polysiloxane) | General petroleum hydrocarbon profiling |

| Non-polar (e.g., Rxi-5Sil MS) | Polar (e.g., Stabilwax, PEG) | Separation of aliphatic and aromatic fractions |

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—molecules that are non-superimposable mirror images of each other. phenomenex.comresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comlibretexts.org The direct resolution of enantiomers occurs through the formation of transient, noncovalent diastereomeric complexes between the analyte and the CSP. libretexts.org

While highly effective for pharmaceutical compounds that possess functional groups capable of hydrogen bonding, π-π interactions, or dipole-dipole interactions, the enantiomeric separation of non-functionalized alkanes like this compound is exceptionally challenging. Alkanes lack the necessary functional groups for strong, stereospecific interactions with most common CSPs.

An alternative, indirect approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.orgntu.edu.sg These diastereomers have different physical properties and can be separated on a standard achiral column. However, this method modifies the original analyte. Direct separation of alkane enantiomers remains a significant challenge, requiring the development of novel CSPs with unique selection mechanisms capable of recognizing subtle differences in molecular shape and polarizability.

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatography separates isomers, spectroscopy provides the detailed structural information needed for their definitive identification.

Hyphenated techniques, which couple a separation method like GC with a detection method like mass spectrometry (MS), are indispensable for analyzing complex mixtures. nih.govresearchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Standard GC-MS with electron ionization (EI) is often insufficient for distinguishing branched alkane isomers because they produce similar fragmentation patterns and often exhibit weak or absent molecular ion peaks. researchgate.netwhitman.edu Tandem mass spectrometry (MS/MS) overcomes this limitation by performing two stages of mass analysis. bccampus.ca In the first stage, a specific precursor ion (e.g., the molecular ion or a primary fragment) of a co-eluting group of isomers is selected. This ion is then subjected to collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This process generates a unique product ion spectrum for each isomer, allowing for their differentiation even when they cannot be separated chromatographically. researchgate.netosti.gov

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI is a soft ionization technique that is well-suited for the analysis of less polar compounds like saturated hydrocarbons. nih.govwikipedia.org Unlike EI, APCI typically results in less fragmentation and produces abundant [M-H]⁺ ions (ions with one hydrogen removed). nih.govnih.gov This makes it easier to determine the molecular weight of components in a complex hydrocarbon mixture. scielo.br When coupled with GC or direct infusion, APCI-MS can provide clear molecular weight distributions for hydrocarbon classes, complementing the structural data from other methods. nih.govepa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. numberanalytics.comresearchgate.net However, 1D NMR spectra of complex hydrocarbon mixtures are often uninterpretable due to severe signal overlap. nih.govacs.org Multidimensional NMR techniques can resolve these congested spectra by spreading the signals across two or more frequency dimensions. researchgate.netnih.gov

For a highly branched structure like this compound, 2D NMR experiments are essential for unambiguous characterization, particularly within a mixture.

2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). This allows for the mapping of connected proton networks along the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a map of C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons (like C5 in this compound) and for connecting different fragments of the molecule, confirming the branching pattern. nih.gov

Techniques such as 2D Double-Quantum Filtered COSY (DQF-COSY) have been successfully used for the in situ characterization and quantification of linear and branched alkanes within porous media, where significant line broadening would otherwise prevent analysis. nih.govacs.org

Photoionization techniques offer a high degree of selectivity for isomer analysis by using precisely tunable vacuum ultraviolet (VUV) light to ionize molecules. free.frcapes.gov.br The ability to control the photon energy allows for selective ionization of one isomer while leaving others, with higher ionization energies, un-ionized. free.fr This "soft ionization" method minimizes fragmentation, simplifying mass spectra and aiding in isomer identification. berkeley.edu

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy: This advanced technique takes photoionization a step further by detecting both the ion and its corresponding electron in coincidence following a single ionization event. acs.orgwikipedia.org By measuring the kinetic energy of the electron, the internal energy of the resulting ion can be precisely determined. cnr.it This allows for the study of a molecule's dissociation pathways as a function of its internal energy, which provides a detailed "fingerprint" that is highly specific to its isomeric structure. acs.org PEPICO is a powerful tool for unraveling the complex reaction mechanisms of hydrocarbons and for the isomer-selective detection of reactive intermediates. acs.orgacs.org

Reaction Mechanisms and Catalysis Studies Involving Branched Alkanes

Fundamental Studies on Alkane Reaction Mechanisms

Understanding the fundamental reaction mechanisms of alkanes is essential for controlling their conversion into more valuable products. These studies delve into how the strong carbon-hydrogen (C-H) bonds in branched hydrocarbons can be selectively activated and transformed.

Investigation of C-H Activation Pathways in Branched Hydrocarbons

The activation of C-H bonds in alkanes, which are typically unreactive, is a significant area of research. rsc.org For branched alkanes, the presence of primary, secondary, and tertiary C-H bonds introduces selectivity challenges. Research has explored several pathways for C-H activation:

Oxidative Addition: This mechanism involves the insertion of a metal center into a C-H bond, leading to the formation of an alkyl-metal-hydride complex. wikipedia.orgrutgers.edu This process is often initiated by photoexcitation of a metal complex, creating a reactive intermediate that can interact with the alkane. wikipedia.org

σ-Bond Metathesis: In this pathway, the C-H bond of an alkane interacts with a metal-ligand bond, leading to the exchange of the hydrogen and the ligand. nih.gov This mechanism is common for early transition metals. nih.gov

1,2-Addition: This involves the addition of a C-H bond across a metal-ligand multiple bond. nih.gov

Electrophilic Activation: An electropositive metal center withdraws electron density from the C-H bond, increasing the acidity of the hydrogen and facilitating its removal by a base. nih.gov

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating these pathways. rsc.orgacs.org For instance, a combined computational and experimental study on the functionalization of alkanes from C1 to C6 demonstrated a catalytic system where C-H bond activation occurs with no potential energy barrier. acs.org This research highlighted that the preference for activating primary C-H bonds can be enhanced through the design of specific catalyst systems. acs.org

Radical Reaction Mechanisms in Alkane Transformations

Radical reactions offer another significant pathway for alkane transformations, particularly in processes like halogenation. libretexts.orglibretexts.org This mechanism typically proceeds in three main stages:

Initiation: This step involves the formation of radicals, usually through the homolytic cleavage of a less stable bond, such as a halogen-halogen bond, often initiated by UV light or heat. libretexts.orgyoutube.comorganicchemistrytutor.comyoutube.com

Propagation: A radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. This newly formed alkyl radical then reacts with another molecule (e.g., a halogen molecule) to produce a haloalkane and another radical, thus continuing the chain reaction. libretexts.orglibretexts.orgyoutube.comyoutube.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.comyoutube.com

The stability of the intermediate alkyl radical plays a crucial role in determining the product distribution. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. organicchemistrytutor.com This stability difference influences the regioselectivity of the reaction, with halogens showing a preference for substituting hydrogens at more substituted carbon atoms. organicchemistrytutor.com

Theoretical and Experimental Kinetic Studies of Alkane Conversion

Kinetic studies, both theoretical and experimental, are vital for understanding the rates and mechanisms of alkane conversion. scribd.comyoutube.com For branched alkanes, the reaction kinetics can be complex due to the presence of multiple reactive sites.

The kinetics of branched-chain reactions, where reactive intermediates can generate more than one new reactive species, are particularly relevant to combustion and explosion phenomena. scribd.com The steady-state approximation is a common tool used to derive rate laws for complex reaction schemes, including those with branching pathways. youtube.com

Heterogeneous Catalysis for Alkane Transformations

Heterogeneous catalysts are widely used in industrial processes for the transformation of alkanes due to their ease of separation from the reaction products and their robustness under various reaction conditions.

Catalytic Isomerization of Alkanes: Mechanism and Catalyst Design

The isomerization of linear or lightly branched alkanes into more highly branched isomers is a key process for producing high-octane gasoline components. researchgate.nettandfonline.comresearchgate.net Branched alkanes are thermodynamically more stable than their linear counterparts, making their formation favorable, especially at lower temperatures. ntnu.notandfonline.com

The most common mechanism for alkane isomerization over bifunctional catalysts involves the following steps: researchgate.nettandfonline.com

Dehydrogenation of the alkane on a metal site (e.g., platinum) to form an alkene. tandfonline.com

Protonation of the alkene on an acid site (e.g., on a zeolite or sulfated zirconia support) to form a carbenium ion intermediate. tandfonline.com

Skeletal rearrangement of the carbenium ion to a more stable, branched carbenium ion.

Deprotonation of the branched carbenium ion to form a branched alkene.

Hydrogenation of the branched alkene on the metal site to yield the final isoalkane product. researchgate.net

The design of effective isomerization catalysts focuses on achieving a balance between the metal and acid functions to maximize the yield of desired isomers while minimizing side reactions like cracking. tandfonline.comresearchgate.nettandfonline.comrsc.org Hierarchical zeolites, which possess both micropores and mesopores, have been developed to improve the diffusion of bulky branched intermediates, thereby enhancing selectivity towards isomerization. rsc.org

Catalytic Cracking and Hydrocracking Mechanisms of Branched Alkanes

Catalytic cracking and hydrocracking are processes used to break down large hydrocarbon molecules into smaller, more valuable ones. docbrown.infochemguide.co.uk Unlike thermal cracking which proceeds via a free-radical mechanism, catalytic cracking involves ionic intermediates and produces a higher proportion of branched alkanes. psu.edulibretexts.org

Catalytic Cracking: This process typically employs zeolite catalysts at high temperatures (around 500°C) and moderate pressures. chemguide.co.uklibretexts.orgshodhsagar.com The mechanism involves the formation of carbocations (carbenium and carbonium ions) on the acid sites of the zeolite. psu.edulibretexts.orgshodhsagar.com These carbocations can then undergo a series of reactions, including isomerization and β-scission, which leads to the cleavage of C-C bonds and the formation of smaller alkanes and alkenes. researchgate.net The choice of zeolite catalyst can influence the product distribution, with some zeolites being selected to maximize the production of hydrocarbons in the gasoline range (C5-C10). libretexts.orgshodhsagar.com

Hydrocracking: Hydrocracking is a similar process to catalytic cracking but is carried out in the presence of hydrogen at high pressures. researchgate.netacs.org This process is also typically catalyzed by bifunctional catalysts containing both metal and acid sites. researchgate.netscribd.com The presence of hydrogen serves to hydrogenate the unsaturated products of cracking, leading to a more stable and desirable product slate, such as diesel and jet fuel. researchgate.net

The mechanism of hydrocracking on bifunctional catalysts involves the initial dehydrogenation of the alkane to an alkene on the metal site, followed by protonation and subsequent cracking on the acid sites. researchgate.net The resulting smaller alkenes are then hydrogenated on the metal sites. A key challenge in hydrocracking is to control the extent of cracking to avoid the overproduction of light gases. mdpi.com The balance between the metal and acid functions of the catalyst is therefore critical for achieving the desired product selectivity. mdpi.com

Methanol-to-Hydrocarbon (MTH) Catalysis and Branched Product Formation

The Methanol-to-Hydrocarbon (MTH) process is a cornerstone of C1 chemistry, enabling the conversion of methanol (B129727), derivable from non-petroleum sources like natural gas or biomass, into a range of valuable hydrocarbons, including olefins and gasoline-range components. oaepublish.comnih.gov The formation of complex, branched alkanes such as 3-Ethyl-2,5,5-trimethylheptane within this process is a result of a sophisticated network of reactions governed by the "hydrocarbon pool" mechanism. oaepublish.comysu.am

In this mechanism, methanol does not directly convert to the final hydrocarbon products. Instead, it reacts with organic species trapped within the catalyst's pores, creating a "pool" of hydrocarbon intermediates. ysu.amnih.gov These intermediates, primarily light olefins and aromatic species, undergo a series of subsequent reactions including oligomerization, alkylation, and isomerization, leading to the growth of larger and more complex hydrocarbon chains. nih.gov

The formation of a highly branched C12 molecule like this compound is not a primary reaction but a consequence of these secondary transformations. The process can be conceptualized through the following steps:

Olefin Formation: Methanol initially converts to light olefins like ethene and propene. oaepublish.com

Oligomerization and Cracking: These light olefins oligomerize to form larger olefinic chains. These larger chains can also crack into smaller fragments.

Isomerization: The linear or lightly branched olefinic intermediates undergo skeletal isomerization, a key step in forming highly branched structures. This is driven by the formation of stable tertiary and quaternary carbocation intermediates on the acid sites of the catalyst. researchgate.net

Hydrogen Transfer: Finally, hydrogen transfer reactions convert the branched olefins into stable alkanes, such as this compound, often with the concurrent formation of aromatic compounds. oaepublish.com

The product distribution in the MTH process, including the yield of specific branched alkanes, is highly dependent on the catalyst used and the operating conditions. electronicsandbooks.com For instance, moderate temperatures and higher pressures tend to favor the production of paraffins and aromatics over light olefins. nih.gov While direct synthesis of specific C10 and C11 branched alkanes has been achieved from biomass-derived furfural (B47365) and methyl isobutyl ketone, their formation in the MTH process is part of a broader distribution of gasoline-range hydrocarbons. nih.govdalinyebo.com

Table 1: Key Reaction Types in MTH Leading to Branched Alkanes

| Reaction Type | Description | Relevance to this compound Formation |

| Oligomerization | The linking of smaller olefin molecules to form larger ones. | Builds the necessary carbon chain length (C12). |

| Isomerization | Rearrangement of the carbon skeleton to form branched isomers. | Creates the ethyl and methyl branches on the heptane (B126788) backbone. |

| Alkylation | The addition of an alkyl group to a molecule. | Can contribute to the branching of the hydrocarbon chain. nih.gov |

| Hydrogen Transfer | Saturation of olefinic bonds to form alkanes. | The final step to form the stable alkane structure. oaepublish.com |

| Cracking | The breaking of larger hydrocarbon molecules into smaller ones. | Influences the overall distribution of hydrocarbon products. |

Role of Catalyst Active Sites and Support Topology in Alkane Reactivity

The reactivity of branched alkanes like this compound is profoundly influenced by the properties of the catalyst, specifically its active sites and the topology of the catalyst support. Zeolites are the most common catalysts in these applications due to their unique microporous structures and tunable acidity. youtube.comacs.org

The active sites in zeolite catalysts are typically Brønsted acid sites, which are protons associated with the aluminum atoms in the aluminosilicate (B74896) framework. nih.gov These sites are crucial for initiating hydrocarbon transformations by protonating the alkane or, more readily, an olefin intermediate, to form a carbocation. researchgate.net The carbocation can then undergo a variety of reactions, including isomerization and cracking.

The topology of the catalyst support, which refers to the size, shape, and connectivity of the pores and channels within the material, plays a critical role in several ways:

Shape Selectivity: The pore dimensions of the zeolite can dictate which molecules can enter the active sites and which products can diffuse out. youtube.com This "molecular sieving" effect can be tailored to favor the formation of certain isomers while inhibiting others. For highly branched molecules like this compound, a catalyst with larger pores or a hierarchical pore structure (containing both micropores and larger mesopores) is necessary to accommodate their size and facilitate diffusion. acs.orgmdpi.com

Transition State Stabilization: The confined environment of the zeolite pores can stabilize certain transition states, thereby influencing the reaction pathway. This can enhance the rate of desired reactions, such as isomerization, over undesired ones, like cracking. youtube.com

Diffusion and Deactivation: The topology of the support material significantly impacts the diffusion of reactants and products. mdpi.com Inadequate diffusion can lead to the over-cracking of desired products or the formation of coke, which deactivates the catalyst by blocking active sites and pores. Hierarchical zeolites, which incorporate mesopores into the microporous structure, have been shown to improve diffusion and reduce deactivation. acs.orgmdpi.com

Table 2: Influence of Catalyst Properties on Branched Alkane Reactivity

| Catalyst Property | Influence on Reactivity |

| Acid Site Density | Higher density can increase reaction rates but may also promote cracking. |

| Acid Site Strength | Stronger acid sites facilitate carbocation formation but can also lead to over-cracking. |

| Pore Size/Shape (Topology) | Determines which molecules can access active sites and which products can form (shape selectivity). youtube.com |

| Pore Connectivity | Affects the diffusion of reactants and products, influencing catalyst efficiency and lifetime. researchgate.net |

| Support Material | Can influence the dispersion and stability of active sites and contribute to the overall acidity. mdpi.com |

Environmental Chemistry and Degradation Pathways of Branched Alkanes

Abiotic Degradation Mechanisms of Branched Hydrocarbons

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily driven by physical and chemical factors in the environment. For branched hydrocarbons like 3-Ethyl-2,5,5-trimethylheptane, photodegradation and thermal degradation are key abiotic pathways.

Photodegradation and Atmospheric Oxidation Processes

In the atmosphere, the primary degradation pathway for alkanes is initiated by reaction with hydroxyl (OH) radicals. nih.gov This process of atmospheric oxidation leads to the formation of a variety of secondary organic species. acs.org The general sequence of hydrocarbon oxidation in the atmosphere involves the initial reaction with an OH radical to form an alkyl radical, which then reacts with molecular oxygen to form an alkylperoxy radical. nih.gov This radical can then react with nitric oxide to produce an alkoxy radical and nitrogen dioxide. nih.gov

The structure of branched alkanes significantly influences their atmospheric chemistry. The presence of branching can affect the rate of reaction with OH radicals and the subsequent reaction pathways of the resulting radicals. copernicus.org While specific data for this compound is limited, studies on other branched alkanes indicate that branching can influence the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org The complexity of these reactions has led to the development of automated reaction network generators to explore the vast chemical space of atmospheric oxidation. acs.org

Key Atmospheric Oxidation Reactions for Alkanes:

Initiation: Hydrocarbon + OH radical → Alkyl radical + H₂O nih.gov

Propagation:

Alkyl radical + O₂ → Alkylperoxy radical nih.gov

Alkylperoxy radical + NO → Alkoxy radical + NO₂ nih.gov

Alkoxy radical + O₂ → Aldehyde + HO₂ nih.gov

Photodegradation can also occur in aqueous environments, where the presence of dissolved oxygen can influence the degradation rates of hydrocarbons. nih.gov

Thermal Degradation Processes of Polyolefin Models (e.g., branched alkanes)

Thermal degradation refers to the breakdown of polymers at elevated temperatures in the absence of oxygen. wikipedia.org Polyolefins, which are polymers of simple alkenes, serve as models for understanding the thermal degradation of large branched alkanes. The process typically involves chain scission, where the long polymer backbone breaks into smaller fragments. wikipedia.org

The rate of thermal degradation is influenced by the polymer's structure. For instance, polyisobutylene, a highly branched polymer, degrades at a significantly faster rate than linear polyethylene. nih.gov This is attributed to the relative instability of the carbon-carbon bonds at branching points. nih.gov The degradation of polyolefins can be carried out at temperatures ranging from approximately 150 to 400°C. google.com The resulting products are a complex mixture of smaller hydrocarbons. researchgate.net

Factors Influencing Thermal Degradation of Polyolefins:

Temperature: Higher temperatures generally lead to faster degradation rates. ijcea.org

Polymer Structure: Branching in the polymer chain can significantly affect the degradation rate. nih.gov

Catalysts: The presence of certain catalysts can lower the degradation temperature. researchgate.net

| Polymer | Structure | Typical Degradation Temperature Range (°C) |

|---|---|---|

| Polyethylene (LDPE) | Branched | 380 - 480 researchgate.net |

| Polypropylene (PP) | Branched | 380 - 480 researchgate.net |

| Polyisobutylene | Highly Branched | ~300 - 400 nih.gov |

Biogeochemical Cycling and Biotransformation Pathways

The biogeochemical cycle describes the movement and transformation of chemical substances through the Earth's biotic and abiotic compartments. wikipedia.orglibretexts.orgkhanacademy.org For branched alkanes, this cycle involves their release into the environment, transport through various media, and eventual degradation by microorganisms.

Microbial Degradation Mechanisms of Branched Alkanes

Microorganisms play a crucial role in the degradation of hydrocarbons, including branched alkanes. nih.gov While branched alkanes are generally more resistant to biodegradation than their linear counterparts, numerous bacterial and fungal species have been shown to utilize them as a source of carbon and energy. kemdiktisaintek.go.idresearchgate.netresearchgate.net

The initial step in the aerobic degradation of alkanes is typically the oxidation of the molecule by enzymes called oxygenases. frontiersin.org This introduces an oxygen atom, making the hydrocarbon more water-soluble and susceptible to further enzymatic attack. researchgate.net In some cases, the degradation of branched-chain alkanes may be repressed by the presence of more easily degradable n-alkanes. researchgate.net

Anaerobic degradation of branched alkanes has also been observed, particularly in environments like high-temperature petroleum reservoirs. nih.gov In these anoxic conditions, different biochemical pathways are employed, often involving the addition of fumarate (B1241708) to the alkane molecule as an initial activation step. nih.govkarger.com

Enzyme Systems Involved in Hydrocarbon Biodegradation

A variety of enzyme systems are responsible for the microbial degradation of hydrocarbons. researchgate.netnih.gov These enzymes are often the rate-limiting step in the bioremediation of hydrocarbon-contaminated sites. nih.gov

Key Enzyme Classes in Hydrocarbon Biodegradation:

Oxygenases: These enzymes introduce oxygen atoms into the hydrocarbon molecule. nih.gov

Methane (B114726) Monooxygenases (MMOs): Specialize in the oxidation of methane but can also act on other small alkanes. researchgate.net

Alkane Hydroxylases (e.g., AlkB): A well-characterized family of enzymes that hydroxylate alkanes. kemdiktisaintek.go.id

Cytochrome P450 Monooxygenases: A diverse group of enzymes that can oxidize a wide range of substrates, including alkanes. kemdiktisaintek.go.id

Dehydrogenases: These enzymes are involved in the subsequent oxidation of the alcohol products of oxygenase activity. researchgate.net

Catechol Dioxygenases: These enzymes are involved in the cleavage of aromatic rings, a common step in the degradation of aromatic hydrocarbons. nih.gov

The specific enzymes present in a microbial community determine its capacity to degrade different types of hydrocarbons. nih.gov

| Enzyme Class | Specific Enzyme Example | Function | Relevant Hydrocarbon Class |

|---|---|---|---|

| Oxygenases | Methane Monooxygenase (MMO) | Oxidation of methane and other small alkanes. researchgate.net | Short-chain alkanes |

| Alkane Hydroxylase (AlkB) | Hydroxylation of alkanes. kemdiktisaintek.go.id | n-Alkanes, some branched alkanes | |

| Cytochrome P450 Monooxygenase | Oxidation of a wide range of hydrocarbons. kemdiktisaintek.go.id | Alkanes, aromatic hydrocarbons | |

| Dehydrogenases | Alcohol Dehydrogenase | Oxidation of alcohols to aldehydes or ketones. researchgate.net | Alcohols (intermediate products) |

| Dioxygenases | Catechol Dioxygenase | Aromatic ring cleavage. nih.gov | Aromatic hydrocarbons |

Source Apportionment Methodologies for Branched Alkanes in Environmental Matrices

Identifying the sources of branched alkanes in the environment is crucial for understanding pollution patterns and implementing effective mitigation strategies. Various methodologies are employed for this purpose, often relying on the analysis of specific molecular markers.

N-alkanes, including both linear and branched isomers, are valuable molecular markers for source apportionment of organic matter. nih.gov The distribution and relative abundance of different alkanes can provide clues about their origin, distinguishing between biogenic sources (e.g., terrestrial plants, algae) and anthropogenic sources (e.g., fossil fuel combustion, industrial emissions). copernicus.org

Commonly Used Source Apportionment Techniques:

Carbon Preference Index (CPI): This index compares the concentrations of odd-carbon-numbered n-alkanes to even-carbon-numbered n-alkanes. A high CPI is indicative of biogenic sources, while a CPI close to 1 suggests anthropogenic sources. nih.gov

Positive Matrix Factorization (PMF): A statistical model used to apportion the contributions of different sources to the total concentration of pollutants in a sample. copernicus.orgnih.gov

Diagnostic Ratios: Ratios of specific branched and linear alkanes can be used to differentiate between various fossil fuel sources.

By analyzing the n-alkane profiles in environmental samples such as air, water, and sediment, scientists can identify the major contributors to hydrocarbon pollution in a given area. copernicus.orgnih.gov

Advanced Applications of Branched Alkanes As Model Systems in Chemical Engineering and Materials Science

Adsorption and Diffusion Studies of Branched Alkanes in Porous Materials

The interaction of branched alkanes with porous materials is a cornerstone of various separation and catalytic processes. The size and shape of these molecules significantly influence their ability to enter and move through the intricate pore structures of materials like zeolites.

Key Research Findings:

Influence of Molecular Shape: The intricate, three-dimensional structure of highly branched alkanes like 3-Ethyl-2,5,5-trimethylheptane dictates their fit within the pores of materials such as zeolites. This "shape-selective" interaction is fundamental to their use in separating hydrocarbon isomers.

Diffusion in Zeolites: The diffusion of alkanes in zeolites is a complex process governed by the relative size of the molecule and the zeolite pores. For highly branched alkanes, the energy barrier for diffusion is often higher, leading to slower uptake and transport within the material.

Adsorption Isotherms: The adsorption behavior of branched alkanes in porous materials is often described by complex isotherm models that account for the heterogeneous nature of the adsorbent surface and the interactions between adsorbed molecules.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 3-Ethyl-2,2,5-trimethylheptane |

| Molecular Formula | C12H26 | C12H26 nih.gov |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol nih.gov |

| CAS Number | Not available | 62199-10-4 nih.gov |

Note: Data for this compound is based on its molecular formula, as specific experimental data is limited. Data for the related isomer is provided for comparison.

Use as Model Compounds in Combustion Research: Reaction Kinetics and Mechanism Elucidation

Highly branched alkanes are critical components of transportation fuels, and their combustion characteristics significantly impact engine performance and emissions. Understanding the reaction kinetics and mechanisms of these compounds is essential for developing more efficient and cleaner combustion technologies.

While specific combustion studies on this compound are not prominent in the literature, research on other C12 isomers provides valuable insights. The branching structure influences the stability of the molecule and the intermediate radical species formed during combustion, which in turn affects ignition delay and the formation of pollutants. Generally, increased branching in alkanes leads to a higher octane (B31449) rating, indicating greater resistance to knocking in spark-ignition engines. stackexchange.com This is attributed to the formation of more stable tertiary and quaternary carbon-centered radicals during the initial stages of oxidation.

Key Research Findings:

Ignition Delay: The complex structure of highly branched alkanes can lead to longer ignition delay times compared to straight-chain alkanes. This is a desirable property in gasoline, as it prevents premature ignition (knocking).

Reaction Pathways: The combustion of branched alkanes proceeds through a complex network of elementary reactions, including hydrogen abstraction, isomerization, and beta-scission of radical intermediates. The specific branching pattern of this compound would dictate the preferred reaction pathways and the distribution of combustion products.

Soot Formation: The propensity for soot formation is also influenced by the molecular structure of the fuel. While research is ongoing, some studies suggest that highly branched structures may lead to different soot precursor formation pathways compared to linear alkanes.

Theoretical Frameworks for Predicting Molecular Behavior in Lubricant Formulations

Branched alkanes are the primary components of many synthetic lubricants due to their excellent thermal and oxidative stability, as well as their favorable viscosity-temperature characteristics. chemrxiv.org Molecular modeling and simulation have become indispensable tools for designing new lubricant formulations with tailored properties.

In the absence of specific experimental data for this compound, theoretical frameworks can be used to predict its behavior as a lubricant base oil. Molecular dynamics simulations can provide insights into properties such as viscosity, density, and film-forming capability under various operating conditions. The high degree of branching in this compound would be expected to result in a low pour point and a high viscosity index, which are desirable characteristics for lubricants operating over a wide temperature range.

Key Research Findings:

Viscosity Index: The viscosity index (VI) is a measure of how much the viscosity of a fluid changes with temperature. Highly branched alkanes tend to have higher VIs, meaning their viscosity is more stable over a range of temperatures. chemrxiv.org

Pour Point: The pour point is the lowest temperature at which a liquid will flow. The irregular shape of highly branched molecules hinders their ability to pack into a crystalline structure, resulting in lower pour points.

Molecular Conformation: The flexibility and conformational changes of branched alkanes under shear are critical to their lubricating properties. Theoretical models can predict how molecules like this compound would align and interact at the molecular level to reduce friction and wear.

Table 2: Comparison of General Properties of Lubricant Base Oils

| Property | Mineral Oils | Synthetic Branched Alkanes (e.g., PAOs) |

| Composition | Complex mixture of hydrocarbons | Defined, highly branched structures |

| Thermal Stability | Moderate | High |

| Oxidative Stability | Moderate | High |

| Viscosity Index | Varies | High |

| Pour Point | Varies | Low |

Role of Branched Alkanes in Fuel Chemistry Studies and Alternative Fuel Development

The chemistry of branched alkanes is central to the formulation of modern fuels and the development of sustainable alternatives. The octane rating of gasoline, a key measure of its performance, is directly related to the concentration and structure of its branched alkane components.

While this compound is not a commonly cited component of conventional fuels, its properties as a highly branched C12 alkane make it a relevant model compound for fuel chemistry studies. Research into the combustion of such molecules helps in the design of surrogate fuel mixtures that can accurately mimic the behavior of real-world gasolines and diesel fuels in computational models. This is crucial for optimizing engine design and developing next-generation biofuels that can be seamlessly integrated into the existing infrastructure.

Key Research Findings:

Octane Number: Highly branched alkanes are known to have high research octane numbers (RON) and motor octane numbers (MON), making them valuable components for preventing engine knock. stackexchange.com

Surrogate Fuels: Detailed chemical kinetic models for the combustion of individual branched alkanes are used to build surrogate fuel models. These models are essential for computational fluid dynamics (CFD) simulations of internal combustion engines.

Alternative Fuels: The knowledge gained from studying the combustion of branched alkanes is being applied to the development of alternative fuels, such as synthetic isoparaffinic kerosene (B1165875) (SIP) derived from renewable sources. These synthetic fuels often consist of highly branched alkane structures designed to meet stringent performance and environmental specifications.

Future Research Directions and Emerging Methodologies

Integration of Machine Learning and Artificial Intelligence for Alkane Structure-Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly becoming an indispensable tool in chemical research, offering unprecedented capabilities to predict the structure-reactivity relationships of alkanes. bohrium.comresearchgate.net AI models are being developed to forecast key properties of hydrocarbons, such as boiling points, melting points, and flashpoints, with a high degree of accuracy. researchgate.net These advanced computational approaches can significantly accelerate the discovery and optimization of chemical reactions.

Recent studies have demonstrated the power of supervised machine learning algorithms, such as XGBoost (XGB), Feedforward Neural Networks (FNN), and hybrid models like XGB-FNN, in estimating the rate constants of critical reactions like hydrogen abstraction from alkanes. bohrium.combohrium.com For instance, a hybrid XGB-FNN model has shown considerable accuracy in predicting rate constants for the reactions between alkanes and CH3 radicals over a broad temperature range relevant to combustion. bohrium.com These models can even predict reaction rates at different sites within an alkane molecule and its isomers, showcasing a strong generalization ability. bohrium.com

| Machine Learning Model | Application in Alkane Chemistry | Key Findings |

| XGBoost (XGB) | Prediction of reaction rate constants for hydrogen abstraction from alkanes. | Demonstrates strong predictive power for chemical reactivity. |

| Feedforward Neural Network (FNN) | Estimation of rate constants for reactions between alkanes and radicals. | Shows better overall performance compared to some other ML algorithms in specific applications. bohrium.com |

| Hybrid XGB-FNN | Predicting rate constants for primary hydrogen abstraction in normal alkanes. | Offers improved prediction accuracy and robustness in combustion temperature ranges. bohrium.com |

| Graph Neural Networks (GNNs) | Predicting equivalent alkane carbon number (EACN) for microemulsions. | Enables quick and reliable predictions based on molecular structures. nih.gov |

| Generative AI | Predicting the outcomes of new chemical reactions. | Can incorporate physical constraints like conservation of mass for more realistic predictions. mit.edu |

Development of Novel Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the intricate details of chemical reactions as they occur is crucial for process optimization and mechanistic elucidation. The development of novel spectroscopic probes for in situ reaction monitoring is a key research area that promises to provide real-time insights into the synthesis and transformation of alkanes. researchgate.netspectroscopyonline.com Techniques such as infrared (IR), near-infrared (NIR), and Raman spectroscopy are increasingly being used for this purpose. spectroscopyonline.com

In situ spectroscopy is particularly valuable for studying transient and labile intermediate species that would be difficult to detect with traditional offline analysis. spectroscopyonline.com For instance, infrared spectroscopy can monitor changes in the chemical bonding of a catalyst during a reaction, providing vital information about reaction intermediates. frontiersin.org The application of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of organic reactions, including those in continuous flow systems, is also gaining traction. researchgate.netacs.org This allows for the simultaneous identification and quantification of reactants, intermediates, and products. acs.org

Zero-field NMR is an emerging technique that offers the unique advantage of being able to monitor reactions inside metal containers, which is not possible with conventional high-field NMR. nih.gov This opens up possibilities for studying industrially relevant processes that occur under high pressure in metal reactors. nih.gov Furthermore, the integration of spectroscopic techniques with microreactor systems provides a powerful platform for continuous process monitoring and optimization. mdpi.com The ability to track reaction progress in real-time facilitates kinetic and mechanistic studies, leading to a deeper understanding of the underlying chemical transformations. researchgate.net

| Spectroscopic Technique | Application for In Situ Monitoring | Advantages |

| Infrared (IR) Spectroscopy | Monitoring changes in chemical bonding on catalyst surfaces. frontiersin.org | Provides information on reaction intermediates and mechanistic pathways. frontiersin.org |

| Raman Spectroscopy | Probing intermediates in electrochemical CO2 reduction. frontiersin.org | Sensitive to the surface of the catalyst. frontiersin.org |

| Benchtop NMR Spectroscopy | Real-time monitoring of organic reactions in batch and flow. researchgate.netacs.org | Allows for simultaneous structure identification and quantification. acs.org |

| Zero-Field NMR Spectroscopy | Monitoring reactions in metal containers. nih.gov | Enables the study of reactions under industrially relevant conditions. nih.gov |

| UV-Vis Spectroscopy | Monitoring (bio)catalytic processes in microreactors. mdpi.com | Suitable for in-line and on-line analysis in continuous systems. mdpi.com |

Green Chemistry Approaches for Sustainable Branched Alkane Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact and enhance sustainability. ijnc.irijesrr.org For the synthesis of highly branched alkanes, which are crucial components of high-octane gasoline, green chemistry approaches focus on the use of renewable feedstocks, the development of environmentally benign catalysts, and the design of energy-efficient processes. ijesrr.orgresearchgate.net

One promising strategy is the targeted synthesis of densely-branched isoalkanes and cycloalkanes from biomass-derived feedstocks. researchgate.net This contrasts with traditional petrochemical refining and offers a renewable pathway to valuable fuel components. researchgate.net Research is also focused on the development of multifunctional catalysts, such as those based on zeolites, that can perform multiple reaction steps in a single pot, thereby reducing waste and energy consumption. mdpi.com For example, zeolite-supported catalysts are being investigated for the one-pot conversion of brown grease into sustainable aviation fuel-like hydrocarbons. mdpi.com

The upcycling of plastic waste, particularly polyethylene, into valuable branched alkanes is another significant area of research. researchgate.netresearchgate.net This approach not only addresses the problem of plastic pollution but also provides a source for gasoline-range hydrocarbons. researchgate.net Catalytic systems, such as those based on sulfated zirconia-alumina, have shown high selectivity for the production of branched alkanes from polyethylene under relatively mild conditions. researchgate.netresearchgate.net The development of these sustainable synthetic routes is essential for transitioning to a more circular and environmentally responsible chemical industry. ijesrr.org

Advanced Computational Protocols for Multi-Scale Modeling of Alkane Systems

The behavior of alkanes in complex systems, such as during combustion or pyrolysis, involves processes that span a wide range of length and time scales. repec.orgresearchgate.netrsc.org Advanced computational protocols for multi-scale modeling are being developed to bridge the gap between molecular-level interactions and macroscopic phenomena. nobelprize.orgelsevier.comresearchgate.net These models are crucial for understanding and predicting the performance of fuels and for designing more efficient and cleaner combustion technologies. repec.orgresearchgate.net

Multi-scale modeling often involves coupling different simulation techniques. rsc.org For example, molecular dynamics (MD) simulations can provide detailed information about the behavior of individual molecules, while computational fluid dynamics (CFD) can model the bulk flow and transport properties of the system. rsc.org By combining these approaches, researchers can create more comprehensive and accurate models of complex chemical processes. rsc.org

In the context of alkane combustion, detailed kinetic models are being developed to simulate the thousands of elementary reactions that can occur. repec.orgacs.orgnih.gov These models are validated against experimental data from a variety of sources, including flow reactors and shock tubes. repec.orgresearchgate.net The insights gained from these models can help to elucidate reaction pathways, identify key intermediates, and predict the formation of pollutants like soot. repec.org The continued development of these advanced computational tools, along with increasing computational power, will enable more realistic and predictive simulations of alkane systems, leading to significant advancements in energy and materials science. elsevier.com

Q & A

Q. How can researchers optimize chromatographic separation of this compound from its isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products